REACTION_CXSMILES
|
C([O:3][CH3:4])=O.[CH2:5]([N:7](CC)CC)C.C(=O)C1C=[CH:17][C:16]([O:19][CH3:20])=[CH:15]C=1>>[CH3:20][O:19][C:16]([CH3:15])([CH3:17])[CH2:5][NH:7][CH:4]=[O:3]
|
Name
|
|
Quantity
|
767.32 g
|
Type
|
reactant
|
Smiles
|
C(=O)OC
|
Name
|
|
Quantity
|
175.39 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ethyl acetate hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to reflux
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the residue rinsed with diethyl ether (2862 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by rotary evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the product, a yellow oil, was distilled under reduced pressure (1.5 mmHg)
|
Type
|
CUSTOM
|
Details
|
MIBF was yielded as a colorless liquid (201.34 g, 98% yield, 99.8% (GC), b.p.: 120.0-120.5° C./1.50 mmHg)
|
Reaction Time |
68 h |
Name
|
|
Type
|
|
Smiles
|
COC(CNC=O)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |